2'-Nitroacetanilide
Overview
Description
Synthesis Analysis
The synthesis of p-nitroacetanilide, a closely related compound, has been explored using p-nitroaniline, acetic anhydride, and acetic acid as raw materials. The synthesis conditions such as reactant molar ratio, acetic acid amount, reaction temperature, and time were optimized to achieve a high yield of 99.12%, as determined by HPLC. The structure of p-nitroacetanilide was confirmed by IR, 1H-NMR, and elemental analysis, showcasing a method with advantages such as mild reaction conditions, simple operation, and high yield (Li Meng-li, 2009).
Molecular Structure Analysis
The molecular structure of o-Nitroacetanilide (o-NAA) was comprehensively characterized using techniques such as single-crystal XRD, FTIR, UV-visible, and NMR spectroscopy. Quantum chemical computations further quantified its electronic properties, spectroscopic spectra, and nonlinear optical (NLO) activity, indicating its potential as a candidate for NLO applications. The study also explored its hydrogen bonding and non-classical intermolecular interactions, revealing the stabilizing interactions within its crystal structure (Nourdine Boukabcha et al., 2021).
Chemical Reactions and Properties
Research into the stabilization of a metastable polymorph of 4-Methyl-2-nitroacetanilide demonstrated the influence of isomorphic additives on its crystallization and stability. The study provided insights into the polymorphism and crystal lattice incorporation efficiency, shedding light on the compound's stability and the effects of structural modification (Xiaorong He et al., 2001).
Physical Properties Analysis
The polymorphism of crystalline 4-Amino-2-Nitroacetanilide (ANA) was reported, focusing on its conformational, hydrogen bonding, and crystal packing preferences. X-ray crystallography, solid-state NMR, and ab initio calculations revealed two polymorphic forms and a monohydrate, with their crystal color dependent on molecular conformation and intramolecular hydrogen bonding (E. Pindelska et al., 2011).
Chemical Properties Analysis
A cascade nitrosation and addition-elimination reaction of nitroacetanilides was developed for the efficient synthesis of 1,4,2,5-dioxadiazine derivatives. This methodology, avoiding the purification of intermediates, highlighted the practical and efficient approach to synthesize a variety of compounds, showcasing the versatility of nitroacetanilides in organic synthesis (S. Mo, Peipei Huang, Jiaxi Xu, 2014).
Scientific Research Applications
“2’-Nitroacetanilide” is a chemical compound with the molecular formula C₈H₈N₂O₃ and a molar mass of 180.16 g/mol . It’s used in organic synthesis .
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Dye Production
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Pharmaceuticals and Pesticides
- Field : Pharmaceutical and Agricultural Industry
- Application : “2’-Nitroacetanilide” is used in the preparation of paracetamol and phenacetin. It’s also used in pesticides and rubber chemicals .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are various pharmaceuticals, pesticides, and rubber chemicals .
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Synthesis of p-Nitroacetanilide
- Field : Organic Chemistry
- Application : “2’-Nitroacetanilide” is used in the synthesis of p-Nitroacetanilide from acetanilide in the presence of a nitrating mixture .
- Method : When acetanilide is treated with a nitrating mixture (a mixture of nitric acid and sulphuric acid), p-nitroacetanilide is formed. Along with p-nitroacetanilide, o-nitroacetanilide is also formed as a minor product. Since o-nitroacetanilide is very soluble in alcohol, it’s easy to isolate p-nitroacetanilide through crystallization .
- Results : The outcome of this application is p-Nitroacetanilide .
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Synthesis of Other Nitroacetanilides
- Field : Organic Chemistry
- Application : “2’-Nitroacetanilide” can be used in the synthesis of other nitroacetanilide isomers, such as 4-Nitroacetanilide .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcome of this application is 4-Nitroacetanilide .
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Carboxylic Acid Amides with Other Functional Groups
- Field : Organic Synthesis
- Application : “2’-Nitroacetanilide” is used in the synthesis of carboxylic acid amides with other functional groups .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are various carboxylic acid amides with other functional groups .
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Preparation of p-Nitroacetanilide
- Field : Organic Chemistry
- Application : “2’-Nitroacetanilide” is used in the preparation of p-Nitroacetanilide from acetanilide and acetic acid in the presence of a nitrating mixture .
- Method : When acetanilide is treated with a nitrating mixture (a mixture of nitric acid and sulphuric acid), p-nitroacetanilide is formed. Along with p-nitroacetanilide, o-nitroacetanilide is also formed as a minor product. Since o-nitroacetanilide is very soluble in alcohol, it’s easy to isolate p-nitroacetanilide through crystallization .
- Results : The outcome of this application is p-Nitroacetanilide .
Safety And Hazards
Future Directions
2’-Nitroacetanilide is used as an intermediate in the production of some dyes . Its potential for use in other applications, such as in the development of new organic compounds, is a possible direction for future research.
Relevant Papers One relevant paper discusses the use of 4’-methoxy-2’-nitroacetanilide, a molecule similar to 2’-Nitroacetanilide, as an interface modifier in perovskite solar cells . The study found that this molecule could reduce defects by forming chemical interactions with both SnO2 and the perovskite layer, improving the performance of the solar cells .
properties
IUPAC Name |
N-(2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-4-2-3-5-8(7)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNFNRVLMKHKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060282 | |
Record name | Acetamide, N-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Nitroacetanilide | |
CAS RN |
552-32-9 | |
Record name | N-(2-Nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4KJC83992 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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